cis-1,3-Bis(hydroxymethyl)cyclohexane

UV-curable coatings Electron beam curing Radiation curing

cis-1,3-Bis(hydroxymethyl)cyclohexane (CAS 5059-76-7), also referred to as cis-1,3-cyclohexanedimethanol, is a cis-configured, cycloaliphatic diol monomer with the molecular formula C₈H₁₆O₂ and a molar mass of 144.21 g/mol. As a rigid, cyclic diol, it functions primarily as a building block in the synthesis of polyesters, polyurethanes, and radiation-curable (meth)acrylate resins.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 5059-76-7
Cat. No. B12274301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Bis(hydroxymethyl)cyclohexane
CAS5059-76-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)CO)CO
InChIInChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+
InChIKeyLUSFFPXRDZKBMF-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Bis(hydroxymethyl)cyclohexane (CAS 5059-76-7): Procurement and Differentiation Guide for a cis-Configured Cycloaliphatic Diol


cis-1,3-Bis(hydroxymethyl)cyclohexane (CAS 5059-76-7), also referred to as cis-1,3-cyclohexanedimethanol, is a cis-configured, cycloaliphatic diol monomer with the molecular formula C₈H₁₆O₂ and a molar mass of 144.21 g/mol . As a rigid, cyclic diol, it functions primarily as a building block in the synthesis of polyesters, polyurethanes, and radiation-curable (meth)acrylate resins [1]. Its defining characteristic is the specific stereochemistry of its 1,3-substitution pattern, which imparts a distinct set of physical and performance properties compared to its trans-isomer or the more common 1,4-regioisomer, directly influencing the processability and final attributes of the derived materials.

Why 1,4-Cyclohexanedimethanol (CHDM) Cannot Replace cis-1,3-Bis(hydroxymethyl)cyclohexane in Advanced Material Formulations


A generic substitution of cis-1,3-bis(hydroxymethyl)cyclohexane with the more common industrial isomer, 1,4-cyclohexanedimethanol (CHDM), is not scientifically valid due to profound differences in physical state and polymer architecture. While 1,4-CHDM is a solid at room temperature, leading to solid diacrylate derivatives with limited solubility, the unique 1,3-substitution pattern and cis-configuration of this compound yield liquid monomers and enable the synthesis of polymers with a fundamentally different kink in the polymer backbone [1]. This structural kink alters chain packing, which directly translates into quantifiable advantages in processability (reduced melt viscosity) and final coating performance (enhanced hardness and flexibility balance), as detailed in the evidence below [2].

Quantitative Differentiation of cis-1,3-Bis(hydroxymethyl)cyclohexane in Polymer and Coating Applications


Liquid vs. Solid Diacrylate Monomers: Enabling Solvent-Free UV/EB Coating Formulations

Diacrylate monomers synthesized from (cis,trans)-1,3/1,4-cyclohexanedimethanol, containing less than 15 wt% of the trans-1,4-isomer diacrylate, are liquids at room temperature and readily soluble in other acrylates [1]. In contrast, diacrylate monomers prepared from 1,4-cyclohexanedimethanol are solid materials at room temperature and insoluble in most acrylate monomers [1]. This physical state difference is a direct consequence of the 1,3-substitution pattern and the cis-configuration disrupting crystallinity.

UV-curable coatings Electron beam curing Radiation curing Diacrylate monomers

Superior Hardness and Scratch Resistance of 1,3/1,4-CHDMDA-Based UV-Cured Coatings

UV-cured coatings formulated with (cis,trans)-1,3/1,4-cyclohexanedimethanol diacrylate (1,3/1,4-CHDMDA) demonstrate superior hardness, scratch resistance, and chemical resistance compared to coatings made from common industry standard diacrylates [1]. The improved performance is attributed to the rigid cycloaliphatic core derived from the parent diol.

UV-curable coatings Hard coatings Abrasion resistance Scratch resistance

Improved Processability in Thermosetting Powder Coatings via Reduced Melt Viscosity

In thermosetting powder coating compositions, the use of 1,4-cyclohexanedimethanol as the sole diol component can lead to drawbacks related to excessive melt viscosity and poor processability [1]. The invention addresses this by incorporating 1,3-cyclohexanedimethanol into the polymer backbone, which alters the polymer architecture and improves melt flow characteristics during film formation.

Powder coatings Thermosetting polymers Polyester resins Melt viscosity

Physical State Differentiation: cis-1,3-Diol is a Liquid; 1,4-CHDM is a Solid

The parent diol, (cis,trans)-1,3/1,4-cyclohexanedimethanol, is a liquid at room temperature [1]. This is a direct contrast to 1,4-cyclohexanedimethanol, which is a colorless, low-melting solid at room temperature [2]. The liquid state of the 1,3-isomer mixture, which includes the target cis-1,3-isomer, is a key enabler for the liquid diacrylate monomers described previously and simplifies its handling and metering in industrial processes.

Physical properties Material handling Formulation Cycloaliphatic diols

Isomer-Specific Physical Properties: Boiling Point and Density of cis-1,3-Bis(hydroxymethyl)cyclohexane

The target cis-isomer has a reported boiling point of 274°C at 760 mmHg and a density of 1.004 g/cm³ . While directly comparable data for the pure trans-1,3-isomer is limited in the search results, these values serve as critical quality control and handling parameters, differentiating it from the 1,4-isomer which has reported melting points of 43°C (cis) and 67°C (trans) [1]. The lack of a sharp melting point and higher boiling point for the 1,3-isomer are consistent with its liquid nature and are essential data points for procurement and safe processing.

Physical properties Boiling point Density Characterization

Target Applications for cis-1,3-Bis(hydroxymethyl)cyclohexane Driven by Quantitative Differentiation


Formulation of High-Performance, 100% Solids UV/EB-Curable Hard Coats

The liquid state and superior hardness properties of 1,3/1,4-CHDMDA-based monomers, as established in [1], make cis-1,3-bis(hydroxymethyl)cyclohexane an ideal precursor for solvent-free, radiation-curable coatings. Procurement for this application is justified by the need for a diol that yields a liquid, readily soluble diacrylate monomer, a critical enabler for low-VOC formulations that cure to a hard, scratch-resistant finish on demanding substrates like plastic films, flooring, and electronic device casings.

Design of Thermosetting Powder Coatings with Enhanced Flow and Leveling

Based on evidence that incorporating 1,3-cyclohexanedimethanol mitigates the excessive melt viscosity issues associated with 1,4-CHDM-based polymers [1], this compound is a strategic co-monomer for next-generation polyester powder coatings. Its procurement is critical for formulators aiming to improve the processability, surface smoothness, and defect-free appearance of coatings on complex metal parts, such as automotive components, appliances, and outdoor furniture, without sacrificing the rigidity provided by the cycloaliphatic core.

Synthesis of Cycloaliphatic Polyesters and Polyurethanes Requiring a Specific Polymer Kink

The unique 1,3-substitution pattern of this cis-diol creates a 'kink' in the polymer backbone, distinct from the linear extension imparted by the 1,4-isomer [1]. This architectural feature is valuable for fine-tuning polymer properties such as crystallinity, glass transition temperature (Tg), and flexibility. Procurement is therefore driven by the need for a specific structural motif to achieve a target balance of mechanical and thermal properties in specialty polyesters or polyurethanes, for applications like medical device components or high-performance adhesives.

Organic Synthesis and Medicinal Chemistry as a cis-Configured Chiral Building Block

The well-defined cis-stereochemistry of CAS 5059-76-7 [1] makes it a valuable starting material or intermediate in the asymmetric synthesis of complex molecules. Its procurement for this application is predicated on the need for a specific stereoisomer to control the three-dimensional shape and, consequently, the biological activity of target compounds. The supporting evidence of its distinct physical properties (boiling point, density) [2] is also critical for handling and purification during multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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